molecular formula C14H20N2O B11873953 N-(p-Tolyl)azepane-2-carboxamide

N-(p-Tolyl)azepane-2-carboxamide

Cat. No.: B11873953
M. Wt: 232.32 g/mol
InChI Key: IQWZTPDZYDOMTF-UHFFFAOYSA-N
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Description

N-(p-Tolyl)azepane-2-carboxamide is an organic compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a carboxamide group attached to a p-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Tolyl)azepane-2-carboxamide can be achieved through various synthetic routes. One practical methodology involves the use of palladium-catalyzed decarboxylation reactions. This method proceeds under mild conditions with ample reaction scope and carbon dioxide as the byproduct . The combination of palladium (II) trifluoroacetate and boron trifluoride diethyl etherate has been found to be effective in forming the desired product with a significant yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(p-Tolyl)azepane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azepane derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(p-Tolyl)azepane-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(p-Tolyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(p-Tolyl)azepane-2-carboxamide include other azepane derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which includes a p-tolyl group and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(4-methylphenyl)azepane-2-carboxamide

InChI

InChI=1S/C14H20N2O/c1-11-6-8-12(9-7-11)16-14(17)13-5-3-2-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3,(H,16,17)

InChI Key

IQWZTPDZYDOMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCCCN2

Origin of Product

United States

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